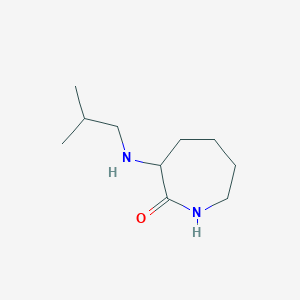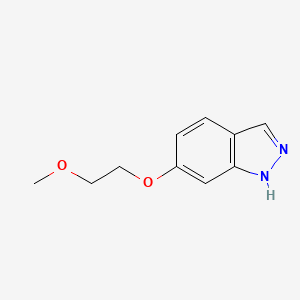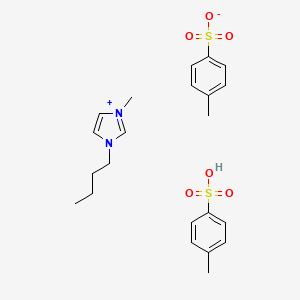
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid: is a fluorinated cyclobutane derivative with a hydroxyl group and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions:
Fluorination of Cyclobutanecarboxylic Acid: The synthesis begins with the fluorination of cyclobutanecarboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Hydroxylation: The fluorinated intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Industrial Production Methods: Industrial production of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves large-scale fluorination and hydroxylation processes, often using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Amine or thiol nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products:
Oxidation: Formation of 3-oxo-cyclobutanecarboxylic acid.
Reduction: Formation of 3-hydroxy-cyclobutanemethanol.
Substitution: Formation of substituted cyclobutanecarboxylic acid derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of fluorinated pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a bioisostere in drug design, replacing hydrogen atoms with fluorine to enhance metabolic stability and bioavailability.
Medicine:
- Explored for its potential use in the development of novel therapeutic agents targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
Molecular Targets and Pathways: The mechanism of action of trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
類似化合物との比較
- trans-1-Fluoro-2-hydroxy-cyclobutanecarboxylic acid
- cis-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid
- trans-1-Chloro-3-hydroxy-cyclobutanecarboxylic acid
Uniqueness: trans-1-Fluoro-3-hydroxy-cyclobutanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclobutane ring, which imparts distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C5H7FO3 |
|---|---|
分子量 |
134.11 g/mol |
IUPAC名 |
1-fluoro-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H7FO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2H2,(H,8,9) |
InChIキー |
VBTFHIFYYPNOLN-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(C(=O)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolane-2-carboxylicacid](/img/structure/B15123282.png)

![6-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B15123290.png)
![[4-[4-(4-aminophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15123296.png)



![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)


![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
![(2E)-2-[(2E,4E,6E)-7-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethyl-1-phenylindole;perchlorate](/img/structure/B15123382.png)
